Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps. The starting materials typically include 4-butoxybenzoyl chloride, 4-hydroxybenzaldehyde, and thiazole derivatives. The synthesis process may involve:
Condensation Reactions: Combining 4-butoxybenzoyl chloride with 4-hydroxybenzaldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization with thiazole derivatives under specific conditions to form the pyrrol-1-yl structure.
Esterification: The final step involves esterification with allyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Transduction Pathways: Modulating pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Allyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate
Uniqueness
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
609795-43-9 |
---|---|
Molecular Formula |
C29H28N2O7S |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H28N2O7S/c1-4-6-16-37-21-13-9-19(10-14-21)24(33)22-23(18-7-11-20(32)12-8-18)31(27(35)25(22)34)29-30-17(3)26(39-29)28(36)38-15-5-2/h5,7-14,23,32-33H,2,4,6,15-16H2,1,3H3/b24-22+ |
InChI Key |
GAKLTVIRCWPINP-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)O)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.